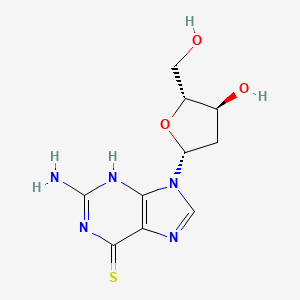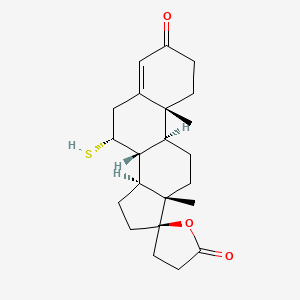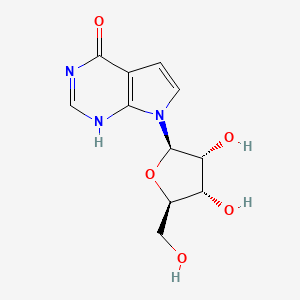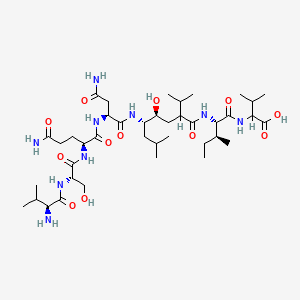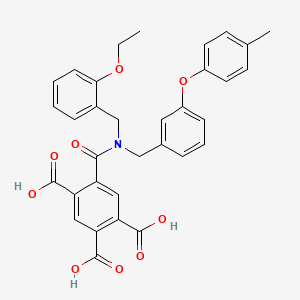![molecular formula C23H31ClN2O2 B1664773 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride CAS No. 359878-19-6](/img/structure/B1664773.png)
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-90179 hydrochloride, also known as 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide hydrochloride, is a piperidine derivative. It acts as an inverse agonist at the 5-hydroxytryptamine 2A receptor and an antagonist at the 5-hydroxytryptamine 2C receptor. Initially developed as a potential antipsychotic, it was not pursued for medical applications due to poor oral bioavailability. it continues to be used as a tool compound in pharmacological research .
Preparation Methods
The synthesis of AC-90179 hydrochloride involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl and methylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency .
Chemical Reactions Analysis
AC-90179 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
AC-90179 hydrochloride is primarily used in scientific research to study the pharmacology of serotonin receptors. It has been used to investigate the role of the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors in various physiological and pathological processes. Additionally, it has been used to study the effects of inverse agonists and antagonists on these receptors.
Mechanism of Action
AC-90179 hydrochloride exerts its effects by binding to the 5-hydroxytryptamine 2A and 5-hydroxytryptamine 2C receptors. As an inverse agonist at the 5-hydroxytryptamine 2A receptor, it reduces the receptor’s basal activity. As an antagonist at the 5-hydroxytryptamine 2C receptor, it blocks the receptor’s activity. These actions result in the modulation of serotonin signaling pathways, which are involved in various neurological and psychiatric conditions .
Comparison with Similar Compounds
AC-90179 hydrochloride is similar to other compounds that target serotonin receptors, such as clozapine and haloperidol. it is unique in its high selectivity for the 5-hydroxytryptamine 2A receptor and its lack of significant potency for dopamine and histamine receptors. This selectivity reduces the risk of side effects commonly associated with other antipsychotic drugs. Similar compounds include:
Clozapine: An atypical antipsychotic with a broad receptor profile.
Haloperidol: A typical antipsychotic with high potency for dopamine receptors.
Pimavanserin: A selective serotonin 2A receptor inverse agonist used to treat Parkinson’s disease psychosis
Properties
CAS No. |
359878-19-6 |
|---|---|
Molecular Formula |
C23H31ClN2O2 |
Molecular Weight |
403 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O2.ClH/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19;/h4-11,21H,12-17H2,1-3H3;1H |
InChI Key |
JFSJPTRVYLBFQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-90179; AC 90179; AC90179; AC-90179 HCl; AC-90179 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


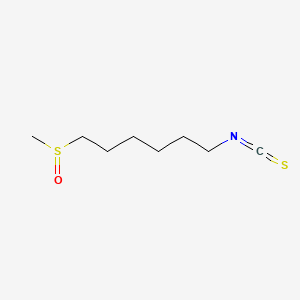


![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)


